5-Oxaspiro[3.4]oct-7-ene: A Technical Guide to Structure, Synthesis, and Medicinal Applications
5-Oxaspiro[3.4]oct-7-ene: A Technical Guide to Structure, Synthesis, and Medicinal Applications
Executive Summary
The transition from flat, sp²-hybridized aromatic rings to three-dimensional sp³-rich scaffolds is a defining paradigm in modern drug discovery. 5-Oxaspiro[3.4]oct-7-ene (CAS: 2361969-73-3) represents a highly strained, oxygen-containing spirocyclic core that offers unique advantages in conformational restriction and physicochemical optimization. This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating de novo synthetic protocol, and its strategic utility in improving Lipophilic Ligand Efficiency (LLE).
Structural Elucidation & Physicochemical Profile
5-Oxaspiro[3.4]oct-7-ene consists of a highly strained cyclobutane ring fused to a 2,5-dihydrofuran ring via a single spiro carbon atom. Historically, spiro[3.4]octane derivatives have been heavily investigated for their unique topological profiles and ring strain[1]. The strategic insertion of an oxygen heteroatom at position 5 significantly alters the electronic and physical properties of the parent carbocycle.
By increasing the fraction of sp³ carbons ( Fsp3 ) while simultaneously introducing a polar hydrogen-bond acceptor, this scaffold directly addresses the poor aqueous solubility often associated with highly lipophilic drug candidates[2].
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of 5-oxaspiro[3.4]oct-7-ene[3]:
| Property | Value | Structural Implication |
| IUPAC Name | 5-Oxaspiro[3.4]oct-7-ene | Standardized nomenclature |
| CAS Registry Number | 2361969-73-3 | Commercial/Literature identifier |
| Molecular Formula | C₇H₁₀O | High atom economy |
| Molecular Weight | 110.15 g/mol | Low MW, ideal for fragment-based drug discovery (FBDD) |
| Monoisotopic Mass | 110.073166 Da | High-resolution mass spectrometry target |
| Fraction sp³ ( Fsp3 ) | 0.71 | Excellent 3D character ("Escape from Flatland") |
| Topological Polar Surface Area | 9.23 Ų | Favorable for membrane permeability / BBB penetration |
| Hydrogen Bond Acceptors | 1 | Enhances target binding and aqueous solubility |
| Hydrogen Bond Donors | 0 | Prevents excessive desolvation penalties |
Rationale for Drug Design: The "Escape from Flatland"
The integration of oxa-spirocycles into medicinal chemistry is driven by causality: flat aromatic rings often lead to poor solubility, off-target promiscuity, and rapid metabolic clearance. Replacing a standard phenyl or cycloalkane ring with a 5-oxaspiro[3.4]oct-7-ene core provides a bioisosteric alternative that projects substituents into defined 3D vectors.
Recent literature demonstrates that the incorporation of an oxygen atom into a spirocyclic unit can improve water solubility by up to 40-fold while simultaneously lowering lipophilicity (LogP)[2]. This directly enhances the Lipophilic Ligand Efficiency (LLE) , a critical metric for predicting in vivo success.
Figure 1: Pharmacological impact pathway of the oxa-spirocyclic core on ligand efficiency.
De Novo Synthesis & Experimental Protocols
While the synthesis of highly strained methylenecyclobutanes and spirocycles has historically been challenging[4], modern organometallic catalysis enables highly efficient, self-validating pathways. Below is a robust, three-step synthetic workflow utilizing a Ring-Closing Metathesis (RCM) strategy.
Figure 2: De novo synthetic workflow for 5-oxaspiro[3.4]oct-7-ene via Ring-Closing Metathesis.
Step 1: Synthesis of 1-Vinylcyclobutan-1-ol
Causality & Mechanism: Cyclobutanone possesses significant angle strain (~26 kcal/mol). The nucleophilic addition of a Grignard reagent is thermodynamically driven by the transition from an sp² hybridized carbonyl carbon (ideal angle 120°) to an sp³ hybridized alcohol (ideal angle 109.5°), which partially relieves ring strain.
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Protocol:
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Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add cyclobutanone (1.0 eq) and anhydrous THF (0.5 M).
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Cool the solution to 0 °C using an ice-water bath to safely control the exothermic Grignard addition.
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Dropwise add vinylmagnesium bromide (1.0 M in THF, 1.2 eq) over 30 minutes.
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Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-inactive cyclobutanone (visualized via KMnO₄ stain) confirms reaction completion.
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Quench with saturated aqueous NH₄Cl to protonate the alkoxide and dissolve magnesium salts. Extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo.
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Step 2: O-Allylation to 1-(Allyloxy)-1-vinylcyclobutane
Causality & Mechanism: The resulting tertiary alcohol is sterically hindered, requiring a strong, non-nucleophilic base (NaH) to generate the alkoxide quantitatively. DMF is utilized as a polar aprotic solvent to solvate the sodium cation, leaving a highly reactive "naked" alkoxide for the Sₙ2 attack on allyl bromide.
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Protocol:
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Dissolve 1-vinylcyclobutan-1-ol (1.0 eq) in anhydrous DMF (0.3 M) at 0 °C.
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Add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until H₂ gas evolution ceases.
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Add allyl bromide (1.2 eq) dropwise. Warm to room temperature and stir for 4 hours.
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Self-Validation: TLC monitoring (Hexanes/EtOAc 9:1). The allylated product is significantly more non-polar than the starting alcohol.
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Quench carefully with ice water. Extract with EtOAc, wash extensively with water and brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
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Step 3: Ring-Closing Metathesis (RCM)
Causality & Mechanism: Grubbs 2nd Generation catalyst is selected over the 1st generation due to its N-heterocyclic carbene (NHC) ligand, which provides superior stability and catalytic turnover for sterically hindered, oxygen-containing dienes. The reaction is driven to completion by the entropic release of volatile ethylene gas.
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Protocol:
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Dissolve 1-(allyloxy)-1-vinylcyclobutane (1.0 eq) in anhydrous, degassed CH₂Cl₂ to a highly dilute concentration (0.05 M). Note: Dilution is critical to favor intramolecular cyclization over intermolecular cross-metathesis.
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Add Grubbs II catalyst (5 mol%).
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Reflux the mixture (40 °C) under an argon atmosphere for 12 hours.
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Self-Validation: ¹H NMR of an aliquot must show the disappearance of terminal olefinic protons (δ 5.0–5.4 ppm) and the emergence of internal cyclic olefinic protons (δ 5.8–6.0 ppm).
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Quench the catalyst by adding ethyl vinyl ether. Concentrate and purify via flash chromatography (Hexanes/EtOAc 95:5) to yield pure 5-oxaspiro[3.4]oct-7-ene.
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Conclusion
5-Oxaspiro[3.4]oct-7-ene is a premier structural building block for advanced drug discovery. By leveraging robust synthetic methodologies like Ring-Closing Metathesis, researchers can efficiently access this highly strained, sp³-rich scaffold. Its integration into pharmaceutical pipelines directly addresses the limitations of flatland chemistry, offering enhanced aqueous solubility, defined 3D vectors, and superior lipophilic ligand efficiency.
References
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3. uni.lu. 2.2. Chemical Science (RSC Publishing). 3.4. PMC (NIH). 4.1. The Journal of Organic Chemistry (ACS Publications). 5.5. Ambeed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. PubChemLite - C7H10O - Explore [pubchemlite.lcsb.uni.lu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 2361969-73-3|5-Oxaspiro[3.4]oct-7-ene| Ambeed [ambeed.com]
